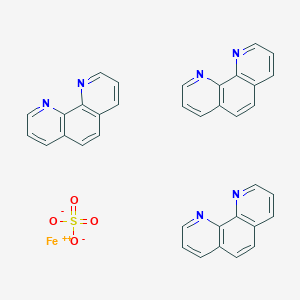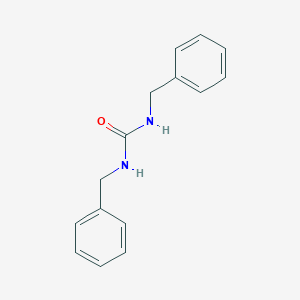
Clorhidrato de 6-metoxi-3,4-dihidroisoquinolina
Descripción general
Descripción
6-Methoxy-3,4-dihydroisoquinoline hydrochloride is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of isoquinoline, which is a heterocyclic aromatic compound that has been found to exhibit a range of biological activities. The synthesis of 6-Methoxy-3,4-dihydroisoquinoline hydrochloride has been well-established, and this compound has been shown to have a number of interesting biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Medicina: Tratamiento de la diabetes
Se ha identificado el clorhidrato de 6-metoxi-3,4-dihidroisoquinolina como un compuesto útil en el tratamiento de la diabetes . Actúa como un modulador alostérico positivo de receptores como GLP1, GIF y glucagón, que son importantes en la regulación de los niveles de glucosa en sangre. Esta modulación puede mejorar la respuesta natural del cuerpo a la insulina, convirtiéndolo en un posible agente terapéutico para la diabetes mellitus tipo II.
Farmacología: Actividad anticonvulsiva
En la investigación farmacológica, se han sintetizado y evaluado derivados de 6-metoxi-3,4-dihidroisoquinolina por sus propiedades anticonvulsivas . Estos compuestos han mostrado promesa en pruebas como la prueba de electrochoque máximo (MES) y la prueba de convulsiones inducidas por pentilentetrazol (PTZ), lo que indica un posible uso en el tratamiento de la epilepsia y otros trastornos convulsivos.
Bioquímica: Modulación alostérica
La capacidad del compuesto para actuar como un modulador alostérico es de interés en bioquímica para caracterizar y cristalizar la unión de ligandos en sitios de unión ortostéricos . Esta propiedad se puede utilizar para comprender las interacciones receptor-ligando y desarrollar nuevos métodos bioquímicos para estudiar las estructuras de proteínas.
Síntesis orgánica: Intermediario químico
El this compound sirve como intermediario químico en la síntesis de compuestos orgánicos más complejos . Su estructura es versátil para modificaciones, lo que la convierte en un valioso material de partida para la síntesis de diversos productos farmacéuticos, incluidos aquellos con actividades anticonvulsivas.
Química analítica: Compuesto estándar
Debido a su estructura y propiedades bien definidas, el this compound se puede utilizar como un compuesto estándar en química analítica . Ayuda en la calibración de instrumentos y la validación de métodos analíticos, asegurando la precisión y exactitud en el análisis químico.
Safety and Hazards
Sigma-Aldrich provides this product to researchers but does not collect analytical data for it. The buyer assumes responsibility to confirm product identity and/or purity . According to the safety data sheet, this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation .
Mecanismo De Acción
Target of Action
The primary targets of 6-Methoxy-3,4-dihydroisoquinoline hydrochloride are the glucagon-like-peptide-1 (GLP-1) receptor (GLP-1R) and glucose-dependent insulinotropic polypeptide (GIP) receptor (GIPR) . These receptors play a crucial role in glucose homeostasis and are key targets in the treatment of diabetes .
Mode of Action
6-Methoxy-3,4-dihydroisoquinoline hydrochloride acts as a positive allosteric modulator (PAM) of GLP-1R and GIPR . Allosteric modulators remotely alter the interactions of ligands with their receptors by modifying the ligand-binding environment . The binding of this compound to an allosteric site on the receptor induces a conformational change that is transmitted to the ligand’s orthosteric binding site . This facilitates or potentiates the interaction of the ligand with the orthosteric binding site .
Biochemical Pathways
The compound’s action on GLP-1R and GIPR affects the incretin pathway . GLP-1 is a member of the incretin family of peptide hormones secreted by intestinal entero-endocrine L-cells . GLP-1 induces the release of insulin from beta cells in a glucose-dependent manner . By acting as a PAM of GLP-1R and GIPR, 6-Methoxy-3,4-dihydroisoquinoline hydrochloride enhances the incretin effect, promoting insulin secretion and thereby aiding in the regulation of blood glucose levels .
Result of Action
The molecular and cellular effects of 6-Methoxy-3,4-dihydroisoquinoline hydrochloride’s action primarily involve the potentiation of the incretin effect . By acting as a PAM of GLP-1R and GIPR, the compound enhances the interaction of GLP-1 with its receptor, promoting insulin secretion . This helps regulate blood glucose levels, making the compound potentially useful in the treatment of diabetes .
Análisis Bioquímico
Biochemical Properties
It is known that isoquinoline derivatives can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is known that isoquinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular mechanism of 6-Methoxy-3,4-dihydroisoquinoline hydrochloride remains to be determined.
Propiedades
IUPAC Name |
6-methoxy-3,4-dihydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO.ClH/c1-12-10-3-2-9-7-11-5-4-8(9)6-10;/h2-3,6-7H,4-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXXMVHTKNCLFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=NCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10630079 | |
| Record name | 6-Methoxy-3,4-dihydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93549-15-6 | |
| Record name | 6-Methoxy-3,4-dihydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![1-Azabicyclo[4.2.0]octan-8-one, 7-phenyl-, (6R,7S)-](/img/structure/B110429.png)